molecular formula C14H20ClNO2S B2875312 1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine CAS No. 398996-48-0

1-((4-Chloro-3-methylphenyl)sulfonyl)-2,6-dimethylpiperidine

Cat. No.: B2875312
CAS No.: 398996-48-0
M. Wt: 301.83
InChI Key: XYQINPUVMQRLOD-UHFFFAOYSA-N
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Description

The compound is a piperidine derivative with a sulfonyl group attached to a chloro-methylphenyl group . Piperidine is a common organic compound that forms the basis for many pharmaceuticals and alkaloids. The sulfonyl group is a common functional group consisting of a sulfur atom bonded to two oxygen atoms and an R group. The chloro-methylphenyl group is a phenyl group with a chlorine and a methyl substituent .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through various methods such as chlorination reactions or the use of chlorinated reagents. For example, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2 (1H)-one using POCl3 reagent.


Molecular Structure Analysis

The molecular structure of similar compounds is characterized by the presence of a carbonyl group attached to an aromatic ring that carries chloro and other substituents . Techniques like X-ray diffraction, FTIR, and NMR, as well as computational methods like DFT, can be used to study the geometry, electronic distribution, and potential reactive sites of the molecules .


Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including condensation and heterocyclization . These reactions are influenced by the electronic properties of the molecules, which can be understood through HOMO-LUMO analysis and molecular docking studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as melting points, solubility, and reactivity, are determined by their molecular structure . The presence of electron-withdrawing groups like chloro and carbonyl affects the electron density and reactivity of the molecule .

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S/c1-10-9-13(7-8-14(10)15)19(17,18)16-11(2)5-4-6-12(16)3/h7-9,11-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQINPUVMQRLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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